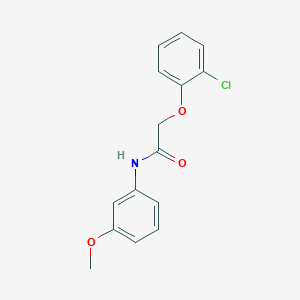
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the family of acetanilide herbicides and is known for its effectiveness in controlling a broad spectrum of weeds.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide involves the inhibition of the biosynthesis of carotenoids, which are essential pigments for the photosynthetic process in plants. This leads to the disruption of the photosynthetic process and the eventual death of the plant. 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is absorbed by the roots and leaves of the plant and is translocated to the site of action.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has been shown to have a low toxicity to mammals, birds, and fish. However, it can cause skin and eye irritation in humans. In plants, 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has been shown to cause a reduction in the chlorophyll content, leading to a decrease in photosynthesis. It also affects the growth and development of the plant, leading to stunted growth and reduced biomass.
実験室実験の利点と制限
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is widely used in laboratory experiments to study the effects of herbicides on plants. Its broad-spectrum activity and low toxicity make it a suitable candidate for such studies. However, its effectiveness can be affected by factors such as soil type, temperature, and rainfall. It can also have a residual effect on the soil, which can affect the growth of subsequent crops.
将来の方向性
There are several future directions for research on 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide. One area of research could be to develop more effective and environmentally friendly herbicides that can replace 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide. Another area of research could be to study the impact of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide on non-target organisms such as soil microbes and insects. Additionally, more studies could be conducted to understand the mechanism of action of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide and its impact on plant physiology.
Conclusion
In conclusion, 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is a widely used herbicide that is effective in controlling a broad spectrum of weeds. Its low toxicity to mammals, birds, and fish makes it a safer option for weed control in agriculture. However, its effectiveness can be affected by environmental factors, and it can have a residual effect on the soil. There are several future directions for research on 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide, including developing more effective and environmentally friendly herbicides and studying its impact on non-target organisms.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is a multi-step process that involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenyl acetyl chloride. This intermediate is then reacted with 3-methoxyaniline to form 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as toluene.
科学的研究の応用
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a broad spectrum of weeds, including grasses and broad-leaved weeds. Studies have also shown that 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has a low toxicity to mammals, birds, and fish, making it a safer option for weed control in agriculture.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-4-5-11(9-12)17-15(18)10-20-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJUXCRJJLSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
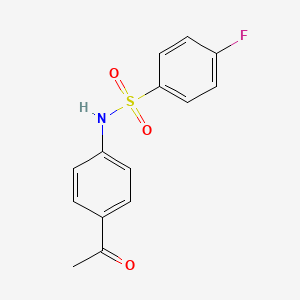
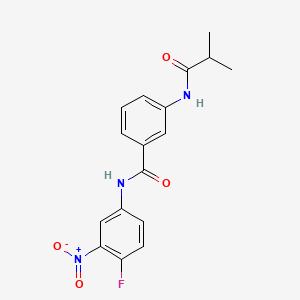
![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![2-[(2-chlorobenzyl)thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797838.png)
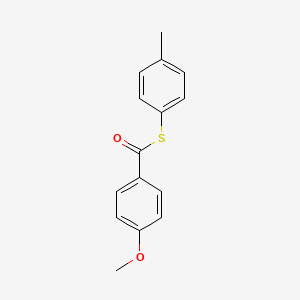
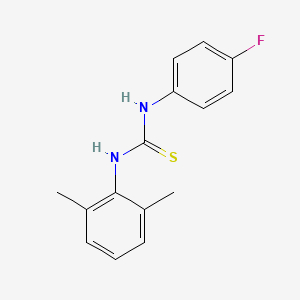
![4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)
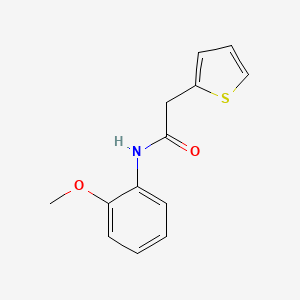
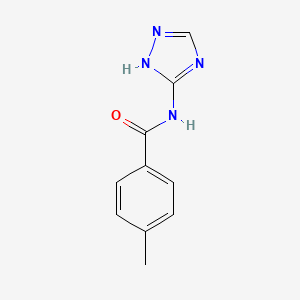
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)

![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)